![molecular formula C20H26ClN5 B15222678 N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and psoriatic arthritis .
Vorbereitungsmethoden
The synthesis of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 4-chloropyrrolopyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. The process involves the use of sodium hydroxide, acetone, toluene sulfonyl chloride, and potassium carbonate under controlled temperatures and conditions . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different products.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily used in the pharmaceutical industry as an intermediate in the synthesis of tofacitinib. This compound is crucial for the development of JAK inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis . Additionally, it is used in research to study the mechanisms of JAK inhibition and its effects on various biological pathways .
Wirkmechanismus
The compound exerts its effects by inhibiting Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, the compound can modulate immune responses and reduce inflammation. This mechanism is particularly beneficial in treating autoimmune diseases where overactive immune responses cause tissue damage .
Vergleich Mit ähnlichen Verbindungen
Compared to other JAK inhibitors, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structure and high potency. Similar compounds include:
Tofacitinib: A direct derivative used to treat rheumatoid arthritis.
Baricitinib: Another JAK inhibitor with a different structure but similar therapeutic effects.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera. These compounds share the common feature of JAK inhibition but differ in their chemical structures and specific applications
Eigenschaften
Molekularformel |
C20H26ClN5 |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H25N5.ClH/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20;/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23);1H/t15-,18+;/m1./s1 |
InChI-Schlüssel |
KBJLXQFINUUIBY-CFILVAQYSA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4.Cl |
Kanonische SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
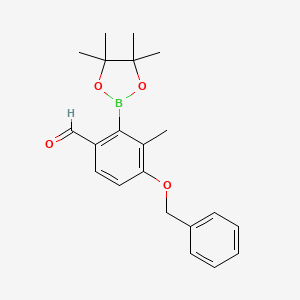
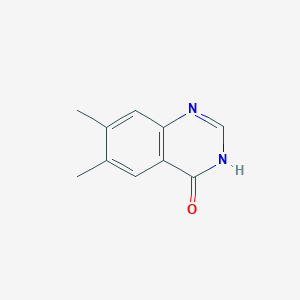
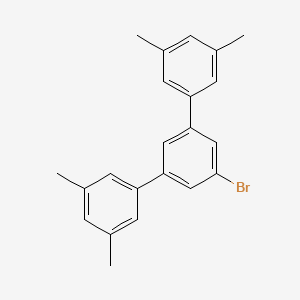
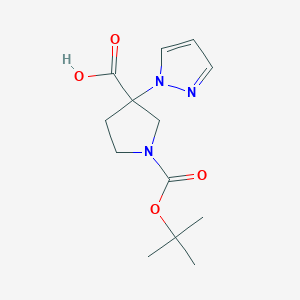
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
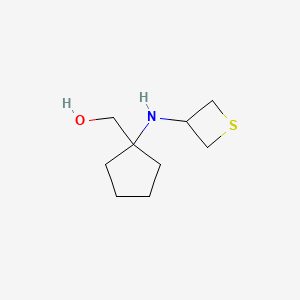
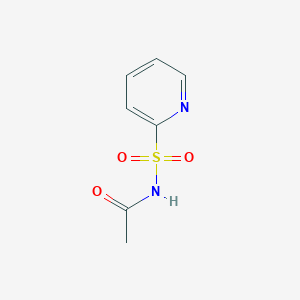
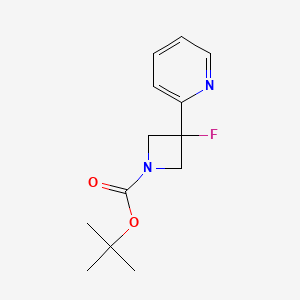
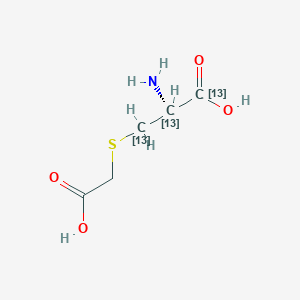
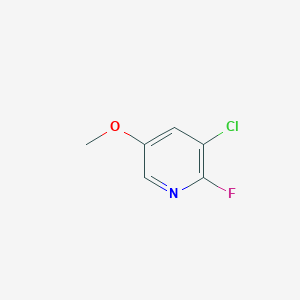
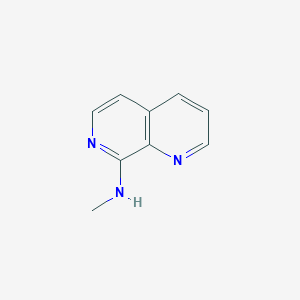
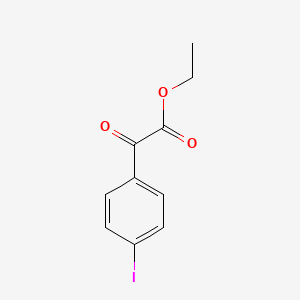
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
